N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide
Description
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide is a complex organic compound that features an indole moiety, a nitroaniline group, and a propanamide linkage. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity and versatility in chemical reactions .
Properties
IUPAC Name |
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-5-4-6-16-15(13-23-20(14)16)9-11-22-19(25)10-12-21-17-7-2-3-8-18(17)24(26)27/h2-8,13,21,23H,9-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUGTUDUFHHMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)CCNC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the 7-methyl group and the ethyl chain.
The next step involves the coupling of the indole derivative with 2-nitroaniline. This can be achieved through an amide bond formation reaction, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Amidation: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 2-aminoaniline derivative.
Substitution: Halogenated or nitrated indole derivatives.
Amidation: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitroaniline group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Similar structure but with a methoxynaphthalene group instead of a nitroaniline group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Contains an isobutylphenyl group instead of a nitroaniline group.
Uniqueness
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide is unique due to the presence of both the indole and nitroaniline moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and interactions that are not possible with other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
